(1-Amino-3-methylbutan-2-yl)diethylamine
Description
(1-Amino-3-methylbutan-2-yl)diethylamine is a branched secondary amine characterized by a butane backbone with a methyl group at the 3-position and a diethylamino group at the 2-position. This structure confers unique steric and electronic properties, distinguishing it from simpler amines.
Properties
IUPAC Name |
2-N,2-N-diethyl-3-methylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-11(6-2)9(7-10)8(3)4/h8-9H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQAGGUEFVKYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutan-2-yl)diethylamine typically involves the reaction of diethylamine with a suitable precursor, such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (1-Amino-3-methylbutan-2-yl)diethylamine may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (1-Amino-3-methylbutan-2-yl)diethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1-Amino-3-methylbutan-2-yl)diethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Amino-3-methylbutan-2-yl)diethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Diethylamine (C₄H₁₁N)
Key Differences :
- Structure: Diethylamine is a simple secondary amine with two ethyl groups attached to nitrogen. In contrast, (1-Amino-3-methylbutan-2-yl)diethylamine features a branched butane chain with an additional primary amino group.
- Physical Properties : Diethylamine is a volatile liquid (b.p. 55–56°C) with high polarity due to its amine group. The target compound’s larger molecular weight and branching likely reduce volatility and alter solubility .
- Reactivity : Diethylamine’s small size facilitates nucleophilic reactions, whereas steric hindrance in the target compound may slow such processes.
N,N-Dimethylpropane-1,2-diamine
Key Differences :
- Structure: This compound has a propane backbone with dimethylamino and primary amino groups. The target compound’s butane chain and methyl branch introduce greater steric complexity.
- Hydrogen Bonding: The primary amino group in both compounds enables hydrogen bonding, but the target compound’s secondary amine may reduce intermolecular interactions compared to primary amines .
Research Findings :
- Diethylamine derivatives of sesquiterpene lactones (e.g., alantolactone) retain or enhance bioactivity compared to parent compounds, suggesting that the target compound’s diethylamino group could similarly modulate biological interactions .
3-Methylbutan-2-amine (Isopentylamine)
Key Differences :
Diethanolamine
Key Differences :
- Functional Groups: Diethanolamine contains hydroxyl groups, enabling hydrogen bonding and higher polarity. The target compound lacks hydroxyls, favoring hydrophobic interactions .
- Toxicity: Diethanolamine is associated with metabolic toxicity, whereas the target compound’s aliphatic structure may reduce such risks .
Morpholine Derivatives
Key Differences :
- Cyclic vs. Acyclic : Morpholine is a cyclic ether-amine, while the target compound is acyclic.
- Reactivity: Morpholine’s oxygen atom stabilizes transition states in catalysis. The target compound’s diethylamino group may instead facilitate acid-base reactions .
Data Table: Comparative Properties of Selected Amines
Biological Activity
(1-Amino-3-methylbutan-2-yl)diethylamine is an organic compound with the molecular formula CHN. It is characterized by an amino group attached to a branched alkyl chain, which influences its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of (1-Amino-3-methylbutan-2-yl)diethylamine typically involves the reaction of diethylamine with suitable precursors such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions, often utilizing catalysts to enhance yield and purity.
Chemical Reactions:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction: It can be reduced to yield secondary or tertiary amines.
- Substitution: The amino group participates in nucleophilic substitution reactions, forming various derivatives.
The biological activity of (1-Amino-3-methylbutan-2-yl)diethylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and ionic interactions, which are crucial for its biological effects.
Biological Activity
Research indicates that (1-Amino-3-methylbutan-2-yl)diethylamine exhibits several biological activities:
- Enzyme Interactions: The compound has been shown to influence enzyme activity, particularly in pathways related to neurotransmitter regulation.
- Cholinesterase Inhibition: It has potential applications in treating cognitive disorders by inhibiting acetylcholinesterase (AChE), which may enhance cognitive function in conditions like Alzheimer's disease .
- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce the secretion of pro-inflammatory cytokines, indicating potential use in inflammatory conditions .
Case Studies
Several studies have explored the biological effects of (1-Amino-3-methylbutan-2-yl)diethylamine:
- Study on Cognitive Function: A study demonstrated that derivatives of this compound could improve cognition in animal models by modulating cholinergic signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds such as (1-Amino-3-methylbutan-2-yl)dimethylamine and (1-Amino-3-methylbutan-2-yl)ethylamine, (1-Amino-3-methylbutan-2-yl)diethylamine exhibits unique properties due to the presence of two ethyl groups attached to the nitrogen atom. This structural difference affects its reactivity and biological interactions.
| Compound | Structure | Key Biological Activity |
|---|---|---|
| (1-Amino-3-methylbutan-2-yl)diethylamine | Structure | Cholinesterase inhibition |
| (1-Amino-3-methylbutan-2-yl)dimethylamine | Structure | Moderate enzyme interaction |
| (1-Amino-3-methylbutan-2-yl)ethylamine | Structure | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
